N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide
Description
N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a 2,4-dichlorobenzamide moiety. This structure combines a rigid bicyclic system with electron-withdrawing chlorine atoms and a bulky tert-butyl group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3OS/c1-16(2,3)21-14(11-7-23-8-13(11)20-21)19-15(22)10-5-4-9(17)6-12(10)18/h4-6H,7-8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTSSBYLYZIAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target p38 map kinase. This kinase plays a crucial role in cellular responses to stress and inflammation.
Mode of Action
Pyrazole-based compounds have been reported to inhibit their targets by binding to the active site, preventing the target from performing its function.
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a thieno[3,4-c]pyrazole moiety fused with a dichlorobenzamide group. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16Cl2N4S |
| Molecular Weight | 367.28 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
Antifungal and Antibacterial Properties
Research has indicated that derivatives of thieno[3,4-c]pyrazole exhibit significant antifungal and antibacterial activities. For instance:
- Antifungal Activity : Compounds similar to this compound have been tested against Candida albicans and Cryptococcus neoformans, showing promising results in inhibiting fungal growth .
- Antibacterial Activity : Studies have demonstrated that related pyrazole derivatives possess antibacterial properties against various strains, suggesting potential applications in treating bacterial infections .
Antitumor Activity
Compounds in the pyrazole class have been evaluated for their antitumor effects. Research indicates that they can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : They may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have shown the ability to activate apoptotic pathways in tumor cells.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thieno[3,4-c]pyrazole derivatives and evaluated their biological activities. The results indicated that modifications to the substituents significantly impacted their potency against fungal strains .
- In Silico Studies : Computational studies have been conducted to predict the binding affinity of these compounds to various biological targets. Such studies help identify potential therapeutic applications and guide further experimental evaluations .
Comparison with Similar Compounds
Key Observations :
- The tert-butyl group at the 2-position is conserved in the target compound and the iodobenzamide analog, likely enhancing steric bulk and lipophilicity.
- The 2,4-dichloro substitution on the benzamide distinguishes the target compound from analogs with unsubstituted (10d-3-2, 10d-4) or iodo-substituted () benzamides. Chlorine atoms may increase electron-withdrawing effects and influence binding interactions.
Physicochemical Properties
Comparative data for selected analogs are summarized below:
Key Findings :
- The tert-butyl group and dichlorobenzamide in the target compound likely reduce aqueous solubility compared to 10d-3-2, which lacks halogen substituents .
- The iodo analog () has a higher molecular weight due to iodine, which may further decrease solubility .
Spectroscopic Data Comparison
Infrared (IR) and nuclear magnetic resonance (NMR) data highlight electronic and structural differences (Table 3):
Analysis :
- The C=O stretch at ~1660 cm⁻¹ is consistent across benzamide derivatives .
- In the target compound, the 2,4-dichloro substituents would deshield aromatic protons, shifting signals upfield compared to 10d-3-2’s unsubstituted benzamide. The iodo analog may exhibit further deshielding due to iodine’s inductive effects .
Research Findings and Implications
- Steric Considerations : The tert-butyl group in the target compound and its iodobenzamide analog could hinder metabolic degradation, suggesting improved stability in vivo .
- Synthetic Challenges : Halogenated analogs (e.g., dichloro, iodo) may require specialized reagents or conditions, as seen in ’s use of di-tert-butyl dicarbonate for carbamate protection .
Limitations : The absence of biological data for the target compound precludes direct efficacy comparisons. Further studies should explore structure-activity relationships (SAR) and pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
